molecular formula C9H8ClNO4 B2748680 Dimethyl 2-chloropyridine-3,4-dicarboxylate CAS No. 521980-84-7

Dimethyl 2-chloropyridine-3,4-dicarboxylate

Cat. No.: B2748680
CAS No.: 521980-84-7
M. Wt: 229.62
InChI Key: YFIVPCNBMBAUSK-UHFFFAOYSA-N
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Description

Dimethyl 2-chloropyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the chlorination of dimethyl pyridine-3,4-dicarboxylate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield dimethyl 2-aminopyridine-3,4-dicarboxylate, while reduction with LiAlH4 can produce dimethyl 2-hydroxypyridine-3,4-dicarboxylate .

Scientific Research Applications

Dimethyl 2-chloropyridine-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-chloropyridine-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ester groups in the molecule can participate in various biochemical reactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-chloropyridine-3,4-dicarboxylate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other chlorinated pyridine derivatives. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Biological Activity

Dimethyl 2-chloropyridine-3,4-dicarboxylate (DCPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and applications in various fields, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Synthesis

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including metal-free reactions that yield high purity and efficiency. For instance, a simple synthesis route involves the alkylation of pyridine derivatives followed by carboxylation steps to introduce the dicarboxylate functionality .

Antitumor Activity

DCPD has shown promising antitumor properties in several studies. A notable investigation demonstrated that derivatives of 2-chloropyridine exhibited significant antiproliferative effects against gastric cancer cell lines. Specifically, compounds derived from DCPD were found to inhibit telomerase activity, a crucial enzyme in cancer cell proliferation, with an IC50 value of 2.3 μM . This suggests that DCPD could be a lead compound for developing new antitumor agents.

Enzyme Inhibition

The biological activity of DCPD is also linked to its ability to inhibit specific enzymes. Research has indicated that DCPD and its derivatives act as potent inhibitors of various 2-oxoglutarate-dependent dioxygenases (2OG oxygenases), including JMJD5 and AspH. For example, a study reported that certain C3-substituted derivatives of pyridine-2,4-dicarboxylic acid exhibited IC50 values as low as 0.03 μM against AspH, indicating strong inhibitory potential . This inhibition is significant because AspH plays a role in post-translational modifications critical for tumor progression.

The mechanisms underlying the biological activity of DCPD involve several pathways:

  • Telomerase Inhibition : By inhibiting telomerase activity, DCPD may prevent cancer cells from maintaining their telomeres, thereby limiting their ability to divide indefinitely.
  • Enzyme Interaction : The binding affinity of DCPD derivatives for JMJD5 suggests they may compete with natural substrates for the active site, effectively reducing enzyme activity and altering downstream signaling pathways associated with cell growth and survival.

Case Studies

  • In Vitro Studies : In vitro assays showed that DCPD derivatives significantly reduced the viability of various cancer cell lines compared to controls. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.
  • Molecular Docking Studies : Computational studies have provided insights into the binding modes of DCPD derivatives within the active sites of target enzymes like JMJD5. These studies help in understanding how structural modifications can enhance inhibitory potency .

Comparative Analysis

CompoundTarget EnzymeIC50 Value (μM)Biological Activity
This compoundJMJD50.03Potent inhibitor
2-chloropyridine derivativeTelomerase2.3Antitumor activity
C3-substituted derivativeAspH~0.03Enzyme inhibition

Properties

IUPAC Name

dimethyl 2-chloropyridine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-11-7(10)6(5)9(13)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIVPCNBMBAUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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